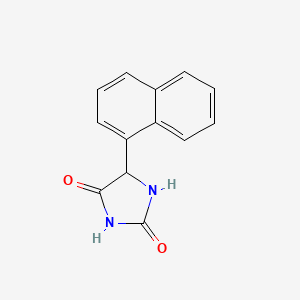

5-(1-Naphthyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

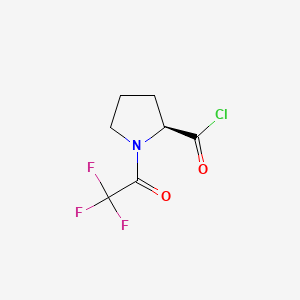

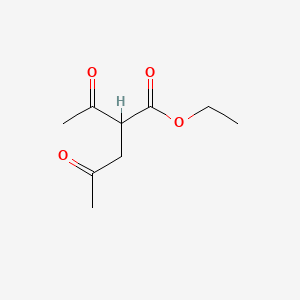

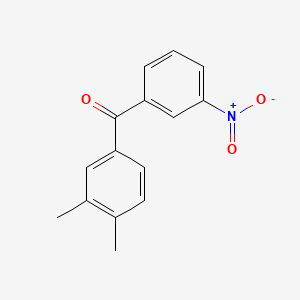

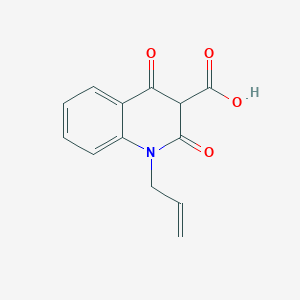

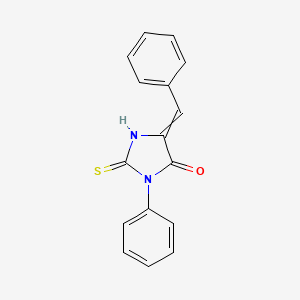

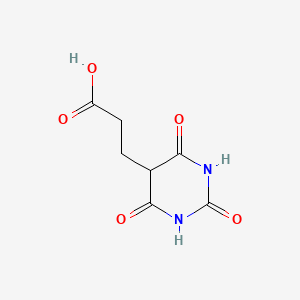

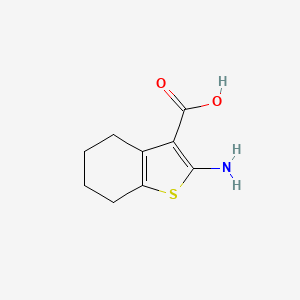

The synthesis of various imidazolidine-2,4-dione derivatives has been explored through different chemical reactions. For instance, the reaction of 2,3-dihydro-2-thioxo-1H-naphth[2,3-d]imidazole-4,9-dione with dimethyl acetylenedicarboxylate in methanol led to the formation of tetracyclic compounds with a thiazolidinone or thiazinone ring fused to the naphthimidazole dione structure . Similarly, 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones were synthesized from the reactions of nitromethane with aryl isocyanates in the presence of triethylamine . The direct palladation of 5-anilino-2-phenylthio-1,4-benzoquinones and 2-anilino-1,4-naphthoquinones resulted in the formation of carbazoloquinones . Additionally, a one-pot synthesis approach was used to create naphth[2',3':3,5]imidazo[1,2-a]pyridine-6,11-diones from 2-amino-3-chloro-1,4-naphthoquinone and pyridine derivatives .

Molecular Structure Analysis

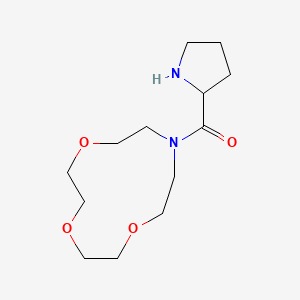

The molecular structures of the synthesized imidazolidine-2,4-dione derivatives were established using spectroscopic evidence. For example, the structures of 5-amino-3-methylimidazolidine-2,4-dione derivatives were confirmed through spectroscopic methods . The novel compounds 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione and its derivatives were verified by NMR and IR spectroscopy, along with quantum-chemical calculations at the DFT level .

Chemical Reactions Analysis

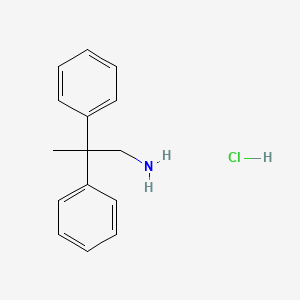

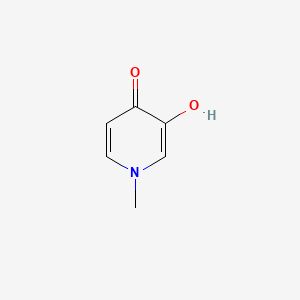

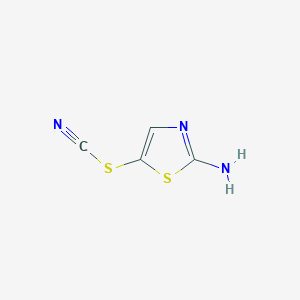

The chemical behavior of the synthesized imidazolidine-2,4-dione derivatives was studied to understand their reactivity. For instance, the reaction of naphth[1,2-d]imidazo[3,2-b]-3-thiazolidone with various reagents such as aldehydes, nitroso compounds, and benzenediazonium salts led to the formation of arylidene and azomethine derivatives . The design and synthesis of novel 5-((substituted quinolin-3-yl/1-naphthyl) methylene)-3-substituted imidazolidin-2,4-dione derivatives were evaluated for their anti-HIV activities, showcasing the potential pharmacological applications of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-dione derivatives are closely related to their molecular structure and the nature of substituents. The synthesis of tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives highlighted the importance of incorporating specific functional groups, such as an o-halo group, to modulate the reactivity and properties of the compounds . The solubility, melting points, and stability of these compounds can vary significantly depending on their structural features.

Applications De Recherche Scientifique

HIV-1 Fusion Inhibitors

A series of novel 5-(substituted quinolin-3-yl or 1-naphthyl)methylene)-3-substituted imidazolidin-2,4-dione derivatives were synthesized and evaluated for their inhibitory activity on HIV-1IIIB replication. Some derivatives, including those with the 5-(1-Naphthyl)imidazolidine-2,4-dione structure, showed promising anti-HIV activities, indicating potential applications as HIV-1 fusion inhibitors (Ibrahim et al., 2020).

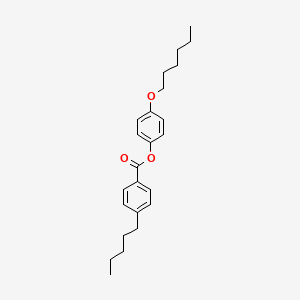

Synthesis of 13,16-Diazaestrone Analogs

Research on the synthesis of different 3-[2-(3,4-dihydro-1-naphthyl)ethyl]imidazolidine-2,4-diones, including 5-(1-Naphthyl)imidazolidine-2,4-dione, led to the formation of 13,16-diazaestrone steroids. These studies contribute to the field of steroid analog synthesis, expanding the understanding of chemical properties and reactions involving imidazolidine-2,4-diones (Parihar & Ramana, 2005).

Antidepressant and Anxiolytic Activities

The synthesis of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives, including those with a 5-(1-Naphthyl) structure, was studied for their pharmacological properties. Some compounds exhibited significant antidepressant-like and anxiolytic-like effects in vivo, suggesting their potential use in the treatment of depression and anxiety disorders (Czopek et al., 2010).

Chemosensitizers for Staphylococcus aureus

Compounds including 5-naphthyl-5-methylimidazolidine-2,4-diones were evaluated for their ability to enhance antibiotic effectiveness against Staphylococcus aureus strains. Some derivatives showed potential as chemosensitizers, potentially useful in combating antibiotic-resistant bacterial infections (Matys et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

5-naphthalen-1-ylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-12-11(14-13(17)15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRDDAGNPCRNSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3C(=O)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390003 |

Source

|

| Record name | 5-(1-naphthyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Naphthyl)imidazolidine-2,4-dione | |

CAS RN |

22706-10-1 |

Source

|

| Record name | 5-(1-Naphthalenyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22706-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-naphthyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.